4-Bromo-1-fluoro-2-iodobenzene
Overview
Description
4-Bromo-1-fluoro-2-iodobenzene is an organic compound with the molecular formula C₆H₃BrFI. It is a polysubstituted benzene derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties .
Mechanism of Action
Mode of Action
The compound’s mode of action is primarily through halogen exchange reactions, where one or more of its halogen atoms are replaced by other atoms or groups in a chemical reaction . This allows it to participate in various transition metal-mediated C-C and C-N cross-coupling reactions .
Biochemical Pathways
It can be used in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes . This makes it a valuable tool in the field of organic chemistry for the synthesis of complex organic molecules.
Result of Action
The result of 4-Bromo-1-fluoro-2-iodobenzene’s action is the formation of new chemical bonds and the synthesis of new compounds. The exact products depend on the reactants and conditions of the reaction. In the case of its use in the synthesis of tetrasubstituted alkenes, the result is a complex organic molecule with potential applications in pharmaceuticals and other fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-fluoro-2-iodobenzene typically involves the diazotization reaction of 2-fluoro-4-iodoaniline. The process begins with the addition of water and concentrated hydrochloric acid to 2-fluoro-4-iodoaniline, followed by cooling to -20°C. Sodium nitrite is then added dropwise to the mixture, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in bulk quantities for use in various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-fluoro-2-iodobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of fluorinated or brominated derivatives, while oxidation can produce various oxygenated compounds .
Scientific Research Applications
4-Bromo-1-fluoro-2-iodobenzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions such as the Suzuki and Heck reactions.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of electronic materials and liquid crystals.
Comparison with Similar Compounds
- 1-Bromo-4-fluoro-2-iodobenzene
- 4-Fluoro-3-iodobromobenzene
- 4-Bromo-2-fluoro-1-iodobenzene
Comparison: 4-Bromo-1-fluoro-2-iodobenzene is unique due to its specific halogenation pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a unique combination of bromine, fluorine, and iodine atoms, making it particularly useful in specialized synthetic applications .
Properties
IUPAC Name |
4-bromo-1-fluoro-2-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFI/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNETZJWWXCLUKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382266 | |
Record name | 4-bromo-1-fluoro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116272-41-4 | |
Record name | 4-bromo-1-fluoro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1-fluoro-2-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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